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An In-depth Technical Guide to the Theoretical and Computational-Driven Characterization of

3,4,5-Trimethoxybenzaldehyde Oxime

This guide provides a comprehensive technical overview of 3,4,5-Trimethoxybenzaldehyde
oxime, a molecule of significant interest in medicinal chemistry and materials science. We will

explore its synthesis, detailed structural and spectroscopic characterization, and delve into the

modern computational chemistry techniques used to elucidate its electronic properties and

reactivity. This document is intended for researchers, scientists, and drug development

professionals seeking a deeper understanding of this versatile compound.

Introduction: The Significance of 3,4,5-
Trimethoxybenzaldehyde Oxime
3,4,5-Trimethoxybenzaldehyde oxime belongs to the oxime class of organic compounds,

which are characterized by the C=N-OH functional group. Oximes are not merely derivatives of

aldehydes and ketones; they are pivotal intermediates in organic synthesis and possess a wide

spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial

properties.[1][2] The oxime moiety's ability to donate and accept hydrogen bonds also makes it

a valuable building block in the field of supramolecular chemistry.[1]

The parent aldehyde, 3,4,5-Trimethoxybenzaldehyde, is a well-known intermediate in the

synthesis of pharmaceuticals such as the antibacterial agent trimethoprim.[3][4] This lineage
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underscores the potential of its oxime derivative in the development of novel therapeutic

agents. Notably, 3,4,5-Trimethoxybenzaldehyde oxime has been identified as a potent

inhibitor of 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, a critical enzyme in the

methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in many pathogenic

bacteria.[5] This selective targeting of a non-human pathway positions it as a promising

scaffold for new anti-infective drug discovery.[5]

This guide will bridge the gap between experimental findings and theoretical predictions,

demonstrating how a synergistic approach provides a holistic understanding of the molecule's

behavior.

Experimental Characterization: From Synthesis to
Structure
A thorough experimental characterization is the bedrock upon which all theoretical models are

validated. Here, we detail the synthesis and key analytical techniques used to confirm the

identity, purity, and structure of 3,4,5-Trimethoxybenzaldehyde oxime.

Synthesis Protocol
The synthesis of 3,4,5-Trimethoxybenzaldehyde oxime is typically achieved through a

condensation reaction between the parent aldehyde and a hydroxylamine salt.[5] The following

protocol is a reliable and efficient laboratory-scale method.

Experimental Workflow: Synthesis and Purification
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Synthesis

Work-up and Purification

Verification

Dissolve 3,4,5-Trimethoxybenzaldehyde
in Methanol

Prepare separate mixture of
Hydroxylamine Sulfate and Sodium Acetate

Combine solutions and reflux for 4-5 hours

Evaporate solvent under vacuum

Reaction Completion

Add demineralized water and cool to 5-8°C

Filter to obtain white crystalline solid

Wash with cold water and dry

Determine Melting Point (MP)

Purified Product

Perform Thin Layer Chromatography (TLC)

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 3,4,5-Trimethoxybenzaldehyde oxime.
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Step-by-Step Methodology:

Reactant Preparation: In a round-bottom flask, dissolve 3,4,5-trimethoxybenzaldehyde (1.0

g, 5.096 mmol) in methanol (15 ml).[1]

Reagent Mixture: In a separate vessel, prepare a mixture of hydroxylamine sulfate (0.836 g,

5.093 mmol) and sodium acetate (2.090 g, 25.48 mmol).[1] The sodium acetate acts as a

base to liberate free hydroxylamine from its salt.

Reaction: Add the aldehyde solution to the hydroxylamine mixture. The combined reaction

mass is then refluxed for 4–5 hours.[1] Reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Isolation: Upon completion, the solvent is removed under reduced pressure (in vacuo).[1]

Precipitation: To the resulting residue, add 40 ml of demineralized water and cool the mixture

to 5–8 °C in an ice bath to induce crystallization.[1]

Purification: The precipitated white solid is collected by filtration, washed with cold water to

remove residual salts, and dried. The expected melting point is in the range of 83–86 °C.[1]

[6]

Spectroscopic and Structural Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional

groups present in a molecule. For 3,4,5-Trimethoxybenzaldehyde oxime, the key vibrational

modes confirm the successful formation of the oxime group and the integrity of the substituted

benzene ring.

Table 1: Key FT-IR Vibrational Assignments
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Wavenumber (cm⁻¹) Assignment Significance

~3290 O-H stretching

Confirms the presence of the

hydroxyl group of the oxime

moiety.[7]

~3100-3000 Aromatic C-H stretching
Indicates the C-H bonds on the

benzene ring.[7]

~2940-2840 Aliphatic C-H stretching

Corresponds to the stretching

of C-H bonds in the methoxy

groups.

~1610 C=N stretching

A crucial band confirming the

formation of the oxime double

bond.

~1580, ~1490 C=C aromatic ring stretching
Characteristic vibrations of the

phenyl ring.[7]

~1240, ~1030 C-O stretching (ether)

Asymmetric and symmetric

stretching of the methoxy

groups.

~930 N-O stretching
Confirms the presence of the

N-O single bond in the oxime.

Note: The exact peak positions can vary slightly depending on the sample preparation and

instrument.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms, respectively. The spectra are indispensable for unambiguous

structure confirmation.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

~9.88 ppm (s, 1H): Aldehyde proton (in the starting material, will disappear upon oxime

formation).[8]

~8.10 ppm (s, 1H): Azomethine proton (-CH=NOH).
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~7.14 ppm (s, 2H): Aromatic protons on the benzene ring.[8]

~3.94 ppm (s, 9H): Protons of the three methoxy (-OCH₃) groups.[8]

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

~153.7 ppm: Aromatic carbons attached to the methoxy groups.[8]

~150.0 ppm: Azomethine carbon (-CH=NOH).

~143.6 ppm: Quaternary aromatic carbon.[8]

~131.8 ppm: Quaternary aromatic carbon to which the azomethine group is attached.[8]

~106.8 ppm: Aromatic carbons ortho to the azomethine group.[8]

~61.1, ~56.4 ppm: Carbons of the methoxy groups.[8]

X-ray crystallography provides the definitive, three-dimensional structure of the molecule in the

solid state. Studies on 3,4,5-Trimethoxybenzaldehyde oxime monohydrate reveal crucial

structural details.[1][9]

Table 2: Crystallographic Data Summary
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 8.2660(4)

b (Å) 18.5580(19)

c (Å) 7.3470(8)

β (°) 90.352(6)

Z (molecules/cell) 4

Conformation antiperiplanar (trans)

C=N Bond Length (Å) 1.280(3)

The crystal structure confirms an antiperiplanar (trans) conformation of the oxime moiety

relative to the phenyl ring, as indicated by the C4–C13–N14–O15 torsion angle of –179.7(2)°.

[1] Furthermore, the structure is stabilized by intermolecular hydrogen bonds of the O–H···O

type, involving the oxime's hydroxyl group and a water molecule of crystallization, forming

polymeric chains.[1]

Theoretical and Computational Analysis
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights

into the electronic structure and reactivity of molecules, complementing experimental data.[10]

By solving approximations of the Schrödinger equation, we can predict geometries, vibrational

frequencies, and electronic properties.

Computational Analysis Workflow
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Setup and Optimization

Property Calculation and Analysis

Construct initial 3D structure of
3,4,5-Trimethoxybenzaldehyde oxime

Perform Geometry Optimization using
DFT (e.g., B3LYP/6-311++G(d,p))

Confirm minimum energy state via
Frequency Calculation (no imaginary frequencies)

Calculate Vibrational Frequencies
(Compare with experimental FT-IR/Raman)

Optimized Structure

Analyze Frontier Molecular Orbitals
(HOMO, LUMO) and calculate energy gap

Generate Molecular Electrostatic
Potential (MEP) map

Calculate Reactivity Descriptors
(Hardness, Electrophilicity)

Click to download full resolution via product page

Caption: A standard workflow for the DFT-based analysis of molecular properties.
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Density Functional Theory (DFT) Calculations
Causality behind Method Selection: DFT is chosen for its excellent balance of computational

cost and accuracy. The B3LYP hybrid functional is a workhorse in computational organic

chemistry, known for providing reliable geometries and electronic properties for a wide range of

molecules. The 6-311++G(d,p) basis set is selected as it is sufficiently large to provide accurate

results, including diffuse functions (++) for describing lone pairs and anions, and polarization

functions (d,p) to handle non-spherical electron distributions in bonded atoms.

Protocol:

Geometry Optimization: The initial molecular structure is built and then its geometry is fully

optimized without constraints using the B3LYP/6-311++G(d,p) level of theory. This process

finds the lowest energy conformation of the molecule.

Frequency Analysis: A vibrational frequency calculation is performed on the optimized

geometry. The absence of imaginary frequencies confirms that the structure is a true energy

minimum. The calculated frequencies can be scaled and compared with experimental FT-IR

and Raman spectra to validate the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is the

region from which an electron is most likely to be donated (nucleophilic character), while the

LUMO is the region most likely to accept an electron (electrophilic character).

The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter. A

small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical

reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[11] For

3,4,5-Trimethoxybenzaldehyde oxime, the HOMO is expected to be localized primarily on the

electron-rich trimethoxy-substituted phenyl ring, while the LUMO will likely be distributed over

the C=N-OH moiety. This separation facilitates intramolecular charge transfer, a key feature in

many biologically active molecules.[11]

Molecular Electrostatic Potential (MEP)
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The MEP map is a visual representation of the charge distribution around a molecule. It is

invaluable for predicting sites of electrophilic and nucleophilic attack and understanding

intermolecular interactions like hydrogen bonding.[12]

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas

are susceptible to electrophilic attack. In our molecule, this region is expected around the

oxygen atoms of the methoxy and oxime groups and the nitrogen atom.[12]

Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are

susceptible to nucleophilic attack. The hydrogen atom of the oxime's hydroxyl group will be a

prominent blue region, highlighting its role as a hydrogen bond donor.

The MEP map provides a compelling visual rationale for the observed intermolecular hydrogen

bonding in the crystal structure and helps predict how the molecule will interact with biological

targets like enzyme active sites.

Applications and Future Directions
The combined experimental and computational analysis of 3,4,5-Trimethoxybenzaldehyde
oxime illuminates its potential, particularly in drug development.

Antimicrobial Drug Design: As a known inhibitor of DXP synthase, this molecule serves as an

excellent starting point for the design of novel antibiotics.[5] Computational tools like

molecular docking can be used to simulate its interaction with the enzyme's active site,

guiding the rational design of more potent and selective analogs.

Supramolecular Chemistry: The hydrogen bonding capabilities confirmed by both X-ray

crystallography and MEP analysis make it a candidate for designing novel crystal structures

and functional materials.[1]

Synthetic Chemistry: It is a key intermediate for synthesizing isoxazolines via 1,3-dipolar

cycloaddition reactions, a class of heterocycles with diverse biological activities.[1]

Future research should focus on synthesizing a library of derivatives to establish a structure-

activity relationship (SAR) for its antimicrobial properties. Further computational studies,

including molecular dynamics simulations, can provide insights into its behavior in a biological

environment, accelerating its journey from a chemical curiosity to a potential therapeutic lead.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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